The compound {2-[(Acetyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid is a synthetic organic molecule that exhibits potential applications in medicinal chemistry and pharmaceuticals. This compound features a piperidine ring, an acetic acid moiety, and an acetyl-isopropyl-amino group, which contribute to its versatility in chemical reactions and biological interactions. Its structure suggests that it may play a role in drug development, particularly in the synthesis of bioactive compounds.
Information regarding this compound can be found in various scientific literature and databases, including PubChem and patent filings. The compound's unique structural characteristics make it a subject of interest for further research in both academic and industrial settings.
This compound can be classified under the category of amino acids and their derivatives due to the presence of the acetic acid moiety and the amino group. It also falls under the broader category of nitrogen-containing heterocycles, specifically piperidine derivatives.
The synthesis of {2-[(Acetyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid typically involves several steps:
These synthetic routes allow for the efficient production of this compound with high yields and purity.
The molecular structure of {2-[(Acetyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid can be represented by its IUPAC name and molecular formula:
The compound's structure includes:
The chemical reactivity of {2-[(Acetyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid allows it to participate in various reactions, including:
These reactions are critical for modifying the compound for specific applications in drug design and synthesis.
The mechanism of action for {2-[(Acetyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid may involve interactions with biological targets such as enzymes or receptors. The acetyl-isopropyl-amino group likely enhances binding affinity to active sites, while the piperidine ring provides structural integrity. This compound may modulate biochemical pathways by acting as an inhibitor or activator, influencing various physiological processes.
Relevant data from spectroscopic analyses (e.g., Nuclear Magnetic Resonance spectroscopy) can provide insights into its structural confirmation and purity assessment.
The applications of {2-[(Acetyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid span several scientific fields:
The synthesis of {2-[(acetyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid (PubChem CID: 66567779) employs strategic multi-step pathways to address steric and reactivity challenges. A robust approach involves a three-step sequence starting from N-Boc-piperidine derivatives: (1) N-alkylation at the piperidine nitrogen using ethyl bromoacetate under basic conditions (K₂CO₃, DMF, 60°C, 12h), (2) deprotection of the Boc group with trifluoroacetic acid (TFA/DCM, 1:1, 25°C, 2h), and (3) reductive amination with acetaldehyde followed by N-acylation using acetyl chloride to install the acetyl-isopropyl-amino moiety [1] [8]. Critical optimizations include:
Table 1: Optimization of N-Alkylation Step
Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
---|---|---|---|---|
K₂CO₃ | DMF | 12 | 60 | 82 |
Et₃N | CH₃CN | 24 | 80 | 67 |
DIPEA | THF | 18 | 65 | 73 |
Alternative routes leverage nucleophilic displacement of chiral triflate esters. Methyl (S)-2-[(trifluoromethanesulfonyl)oxy]propanoate reacts with 4-(Boc-amino)piperidine at −50°C in DCM/TEA to afford inverted (R)-configured intermediates with 74–84% yield and >98% ee, later functionalized at the acetic acid terminus [3].
Enantiocontrol at the acetyl-isopropyl-amino branch relies on:
A pivotal study achieved 96% ee using (S)-triflate esters reacted with N-(isopropyl)piperidin-3-ylmethanamine in anhydrous DCM containing TEA. Subsequent N-acetylation with acetic anhydride (0°C, 2h) delivered the acetyl-isopropyl-amino group without epimerization [3] . Racemization risks increase above −30°C due to enolate formation, necessitating cryogenic conditions.
Table 2: Enantiomeric Excess vs. Displacement Conditions
Nucleophile | Temp (°C) | Time (h) | ee (%) |
---|---|---|---|
Isopropylamine | −50 | 4 | 96 |
Isopropylamine | 0 | 1 | 78 |
N-Methylisopropylamine | −50 | 6 | 94 |
Protecting group strategies balance orthogonality and deprotection efficiency:
Critical findings from recent studies:
Table 3: Protecting Group Performance Comparison
Group | Compatibility | Removal Conditions | Yield (%) |
---|---|---|---|
Boc | Acid/Base-stable | TFA/DCM (1:1), 2h, 25°C | 95 |
Cbz | Hydrogenolysis-sensitive | 10% Pd/C, H₂, 12h | 88 |
Benzyl | Robust to nucleophiles | H₂/Pd(OH)₂, MeOH, 24h | 90 |
Solid-phase synthesis enables rapid generation of piperidinyl-acetic acid analogues:
A patent route describes coupling 2-(piperidin-1-yl)acetic acid-resin complexes with 4-(isopropylamino-methyl)piperidine intermediates, followed by N-acetylation (5% acetic anhydride/DMF) and TFA cleavage (95:2.5:2.5 TFA/H₂O/TIPS). This achieves 70–85% purity without chromatography [2] [6]. Limitations include moderate enantiocontrol (<80% ee) versus solution-phase triflate routes.
Table 4: Solid-Phase Synthesis Protocol
Step | Reagents | Time | Key Controls |
---|---|---|---|
Resin Loading | Fmoc-Gly-OH, DIC/HOBt, DMF | 3h | 0.6 mmol/g loading |
Fmoc Deprotection | 20% piperidine/DMF | 2 × 10m | Kaiser test monitoring |
Piperidine Coupling | Boc-piperidin-4-yl-CH₂COOH, HATU/DIPEA | 12h | Double coupling |
Reductive Amination | Acetone, NaBH₃CN, DMF/MeOH (9:1) | 8h | 5-fold excess ketone |
Acetylation | Ac₂O/DIEA/DMF (1:1:20) | 2h | Capping unreacted amines |
Cleavage | TFA/H₂O/TIPS (95:2.5:2.5) | 3h | Cold ether precipitation |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: